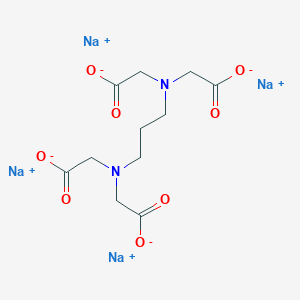
3-氟-4-硝基甲苯
描述
3-Fluoro-4-nitrotoluene is a chemical compound with the molecular formula CH3C6H3(NO2)F . It has a molecular weight of 155.13 . It is a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-nitrotoluene consists of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The SMILES string representation is Cc1ccc(c(F)c1)N+=O .
Physical And Chemical Properties Analysis
3-Fluoro-4-nitrotoluene is a solid at room temperature . It has a boiling point of 97-98 °C/3 mmHg and a melting point of 52-55 °C . It is insoluble in water .
科学研究应用
Synthesis of IκB Kinase (IKK) Inhibitor
3-Fluoro-4-nitrotoluene has been used in the preparation of IκB kinase (IKK) inhibitor, BMS [N1 - (1,8-dimethylimidazo [1,2- a ]quinolin-4-yl)-ethane-1,2-diamine] . IKK inhibitors are significant in the field of medical research as they play a crucial role in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in inflammation, immunity, cell proliferation, and apoptosis.
安全和危害
作用机制
Target of Action
3-Fluoro-4-nitrotoluene is a chemical compound with the molecular formula C7H6FNO2 It has been used in the preparation of an iκb kinase (ikk) inhibitor . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in immune responses, inflammation, and cell survival .
Mode of Action
Its use in the synthesis of an ikk inhibitor suggests that it may interact with the ikk complex, thereby inhibiting the nf-κb signaling pathway .
Biochemical Pathways
3-Fluoro-4-nitrotoluene may be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.48 (iLOGP), indicating its potential to cross biological membranes . It is also reported to be soluble , which could impact its bioavailability.
Result of Action
Its use in the synthesis of an ikk inhibitor suggests that it may have a role in modulating immune responses, inflammation, and cell survival .
Action Environment
It is reported to be stable at room temperature in closed containers under normal storage and handling conditions .
属性
IUPAC Name |
2-fluoro-4-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOWQCNPFDWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060002 | |
| Record name | 3-Fluoro-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrotoluene | |
CAS RN |
446-34-4 | |
| Record name | 2-Fluoro-4-methyl-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-4-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Fluoro-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What factors influence the selective nitration of 3-fluorotoluene to produce 3-fluoro-4-nitrotoluene?
A1: The selectivity of 3-fluorotoluene nitration to produce 3-fluoro-4-nitrotoluene is significantly impacted by the nitration conditions and catalyst used. Research has shown that using a solid acid catalyst, such as Fe/Mo/SiO2, MoO3/SiO2, or H-beta, with 70% nitric acid as the nitrating agent, results in high conversion and selectivity for 3-fluoro-4-nitrotoluene []. The study also found that H-beta showed high stability even after multiple reaction cycles []. Additionally, using a mixed acid system of nitric acid and sulfuric acid, or acetic anhydride and concentrated nitric acid, can lead to the formation of 3-fluoro-4-nitrotoluene, with the specific reaction conditions influencing the selectivity [].
Q2: What are the advantages of using solid acid catalysts for the nitration of 3-fluorotoluene compared to traditional methods?
A2: Traditional nitration methods often use harsh conditions and result in a mixture of isomers, making purification challenging. Utilizing solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta offers a more environmentally friendly and regioselective approach []. These catalysts allow for milder reaction conditions, leading to higher selectivity for 3-fluoro-4-nitrotoluene and simpler workup procedures []. Furthermore, the recyclability of catalysts like H-beta highlights their potential for sustainable chemical synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)

